molecular formula C16H14FN3O2 B2573057 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034593-08-1

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2573057
CAS No.: 2034593-08-1
M. Wt: 299.305
InChI Key: VXTQELKGVYAZIL-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, a pyrazole ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Furan Ring: Coupling the pyrazole derivative with a furan-containing compound through a suitable linker, often involving a nucleophilic substitution or a condensation reaction.

    Fluorination: Introducing the fluorine atom via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: Finally, coupling the intermediate with a benzoyl chloride derivative to form the benzamide group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the furan and pyrazole rings suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a promising lead for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The furan and pyrazole rings can bind to active sites of enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the pyrazole ring, which may reduce its biological activity.

    N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the fluorine atom, potentially affecting its metabolic stability.

    3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide: Substitutes chlorine for fluorine, which may alter its chemical reactivity and biological properties.

Uniqueness

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is unique due to the combination of the fluorine atom, furan ring, and pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-13-5-1-4-12(10-13)16(21)18-11-14(15-6-2-9-22-15)20-8-3-7-19-20/h1-10,14H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQELKGVYAZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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